2',3',5'-Tri-O-benzoyl-2'-C-methyl-D-cytidine
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Overview
Description
2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-D-cytidine is a synthetic nucleoside derivative. It is characterized by the presence of benzoyl groups at the 2’, 3’, and 5’ positions and a methyl group at the 2’ position of the cytidine molecule. This compound is primarily used in organic synthesis and has applications in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-D-cytidine typically involves the protection of the hydroxyl groups of cytidine with benzoyl groups. This is achieved using benzoyl chloride in the presence of a base such as pyridine. The methylation at the 2’ position is carried out using methyl iodide or a similar methylating agent under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-D-cytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be used for further synthetic applications .
Scientific Research Applications
2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-D-cytidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleic acid chemistry and interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleoside analogs and other fine chemicals
Mechanism of Action
The mechanism of action of 2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-D-cytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The benzoyl groups protect the molecule during synthesis, and their removal reveals the active nucleoside, which can then interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone: Similar in structure but differs in the presence of a lactone ring.
Methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside: Another benzoylated nucleoside with a different sugar moiety.
Uniqueness
2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-D-cytidine is unique due to its specific substitution pattern and the presence of a methyl group at the 2’ position, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C31H27N3O8 |
---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H27N3O8/c1-31(42-28(37)22-15-9-4-10-16-22)25(41-27(36)21-13-7-3-8-14-21)23(19-39-26(35)20-11-5-2-6-12-20)40-29(31)34-18-17-24(32)33-30(34)38/h2-18,23,25,29H,19H2,1H3,(H2,32,33,38)/t23-,25?,29-,31?/m1/s1 |
InChI Key |
IRAMWHWZWCXMKB-IVEIMHPJSA-N |
Isomeric SMILES |
CC1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=CC(=NC4=O)N)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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